molecular formula C27H32ClNO4 B159508 7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

Cat. No.: B159508
M. Wt: 470.0 g/mol
InChI Key: LMJHPADNCZPRCN-KSPGTVSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10684 involves several steps, starting with the preparation of the biphenyl intermediate. The key steps include:

Chemical Reactions Analysis

CAY10684 undergoes various chemical reactions, including:

Scientific Research Applications

CAY10684 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various chemical pathways.

    Biology: CAY10684 is used to investigate the role of the EP4 receptor in biological processes such as bone formation, resorption, and cancer.

    Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions like atherosclerosis and cancer.

    Industry: CAY10684 is used in the development of new drugs targeting the EP4 receptor.

Mechanism of Action

CAY10684 exerts its effects by selectively binding to the EP4 receptor, a G protein-coupled receptor. Upon binding, it triggers the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This leads to various downstream effects, including the regulation of bone formation and resorption, as well as the modulation of inflammatory responses .

Comparison with Similar Compounds

CAY10684 is unique in its high selectivity for the EP4 receptor compared to other prostaglandin receptors. Similar compounds include:

CAY10684 stands out due to its high selectivity and potency, making it a valuable tool for studying the specific functions of the EP4 receptor.

Properties

IUPAC Name

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJHPADNCZPRCN-KSPGTVSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(/C=C/[C@H]3CCC(=O)N3CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 2
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 3
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 4
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 5
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 6
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

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